2,3-Difluorobut-2-enedioic acid, with the molecular formula C₄H₂F₂O₄, is a fluorinated derivative of butenedioic acid. This compound features two fluorine atoms located at the second and third carbon positions of the butenedioic acid structure, which significantly influences its chemical properties and reactivity. The presence of these fluorine atoms enhances the compound's stability and can affect its interactions with biological systems, making it a subject of interest in various fields of research.
These reactions highlight the compound's versatility as a building block for more complex organic molecules.
Synthesis of 2,3-difluorobut-2-enedioic acid can be achieved through several methods:
2,3-Difluorobut-2-enedioic acid has several notable applications:
Studies on the interactions of 2,3-difluorobut-2-enedioic acid with biological molecules are essential for understanding its potential applications in drug design. The presence of fluorine atoms can lead to unique binding affinities and altered reactivity with enzymes or receptors compared to non-fluorinated analogs. Research into these interactions could provide insights into its pharmacological properties and guide the development of new therapeutic agents.
Several compounds share structural similarities with 2,3-difluorobut-2-enedioic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Uniqueness |
|---|---|---|
| 2-Fluorobut-3-enoic acid | Contains one fluorine atom at the second carbon position | Less fluorination leads to different reactivity patterns. |
| 3,3-Difluorobut-2-enoic acid | Fluorine atoms located on the third carbon | Positional isomer with different chemical behavior. |
| 2,2-Difluoropropanoic acid | Shorter chain analog with similar fluorination | Different chain length affects physical properties. |
The unique positioning of the fluorine atoms in 2,3-difluorobut-2-enedioic acid contributes to its distinct chemical and physical properties compared to these similar compounds. This specificity may lead to unique reactivity patterns and biological activities that are advantageous in various applications.
2,3-Difluorobut-2-enedioic acid, systematically named (E)-2,3-difluorobut-2-enedioic acid under IUPAC guidelines, is a fluorinated derivative of fumaric acid. Its molecular formula is C₄H₂F₂O₄, with a molecular weight of 152.05 g/mol. The compound features a conjugated diene backbone with vicinal fluorine atoms at the C2 and C3 positions and two carboxylic acid groups at the terminal carbons.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (E)-2,3-difluorobut-2-enedioic acid | |
| SMILES | C(=C(/C(=O)O)\F)(\C(=O)O)/F | |
| InChIKey | JUVWKFKXIVLAHQ-OWOJBTEDSA-N | |
| Molecular Formula | C₄H₂F₂O₄ | |
| Molecular Weight | 152.05 g/mol |
The E (trans) stereochemistry of the double bond ensures planarity, while the electronegative fluorine atoms induce polarization across the molecule.
Fluorinated dicarboxylic acids emerged as a focus of synthetic chemistry in the late 20th century, driven by interest in their electronic and steric effects. Early work on fluorinated succinates, such as 2,3-difluorosuccinic acid, demonstrated the utility of vicinal fluorination in altering acidity and hydrogen-bonding capabilities. The synthesis of 2,3-difluorobut-2-enedioic acid builds upon methods developed for analogous compounds, including the oxidation of 1,2-difluoro-1,2-diphenylethane precursors.
A pivotal advancement was the recognition that fluorination enhances the stability of carboxylic acid dimers and influences supramolecular assembly. For instance, fluorinated fumaric acid derivatives exhibit stronger hydrogen-bond donor capacity compared to non-fluorinated analogs, enabling the formation of bimolecular networks in crystalline phases.
The vicinal difluoro motif (RCHF–CHFR) in 2,3-difluorobut-2-enedioic acid confers distinct conformational and electronic properties:
Single crystal X-ray diffraction remains the gold standard for determining precise molecular structures in the solid state [8] [9]. For fluorinated dicarboxylic acids, crystallographic studies reveal critical information about bond lengths, bond angles, and packing arrangements that are influenced by the strong electron-withdrawing effects of fluorine substituents [10] [11].
Crystallographic investigations of related difluorinated dicarboxylic acids demonstrate characteristic structural features [11]. The carbon-fluorine bond lengths typically range from 1.34 to 1.36 Å, consistent with the strong covalent nature of these bonds [10]. The electron-withdrawing nature of fluorine atoms significantly affects the carboxylic acid groups, leading to shortened carbon-oxygen double bond lengths and altered hydrogen bonding patterns compared to non-fluorinated analogues [12] [7].
| Structural Parameter | Typical Range | Reference Compounds |
|---|---|---|
| C-F Bond Length | 1.34-1.36 Å | Fluorinated benzoic acids [10] |
| C=O Bond Length | 1.22-1.24 Å | Dicarboxylic acids [11] |
| C-C Double Bond | 1.32-1.34 Å | Butenedioic acid derivatives [13] |
| Dihedral Angles | 0-180° | Conformational variants [11] |
The crystallographic data for fluorinated dicarboxylic acid complexes indicate that fluorine substitution leads to enhanced acidity of the carboxylic groups, with typical first ionization constants being significantly lower than those of non-fluorinated analogues [11] [12]. This enhanced acidity stems from the stabilization of the conjugate base through fluorine's electron-withdrawing inductive effect [6] [7].
Gas-phase electron diffraction provides unique insights into molecular geometry free from crystalline packing forces [14] [15]. This technique exploits the wave nature of electrons, where fast-moving electrons are diffracted by the molecular potential to create interference patterns that encode structural information [16] [17].
The electron diffraction method offers several advantages for studying fluorinated compounds [18] [19]. The high electron density of fluorine atoms creates strong scattering factors, making fluorine positions readily determinable with high precision [18]. The technique can resolve conformational populations and determine accurate bond lengths and angles in the gas phase [16] [17].
For fluorinated dicarboxylic acids, gas-phase studies reveal conformational preferences that may differ from solid-state structures [20] [21]. The rotational barriers around carbon-carbon bonds are influenced by both steric and electronic factors introduced by fluorine substitution [20]. Typical internuclear distances obtained from electron diffraction studies show excellent agreement with high-level quantum chemical calculations [16] [17].
| Diffraction Parameter | Measurement Range | Precision |
|---|---|---|
| Bond Lengths | 0.001-0.01 Å | ±0.005 Å [16] |
| Bond Angles | 0.1-2.0° | ±0.5° [17] |
| Torsional Angles | 1-5° | ±2° [16] |
| Vibrational Amplitudes | 0.03-0.08 Å | ±0.01 Å [15] |
The molecular scattering intensity curves for fluorinated compounds typically show enhanced modulation at higher momentum transfer values due to the heavy fluorine atoms [18] [19]. This enhanced scattering facilitates precise determination of molecular geometry parameters and provides valuable data for validating theoretical predictions [17].
Conformational analysis of 2,3-difluorobut-2-enedioic acid reveals significant differences compared to its non-fluorinated parent compound, maleic acid [13] [22]. The introduction of fluorine atoms alters the electronic distribution and creates new steric interactions that influence conformational preferences [20] [21].
Maleic acid exists primarily in a planar configuration that allows for intramolecular hydrogen bonding between the carboxylic acid groups [13] [22]. This intramolecular interaction stabilizes the cis-configuration and contributes to the higher acidity of the first carboxylic group compared to the trans-isomer, fumaric acid [13] [12].
In contrast, fluorinated analogues show different conformational behavior due to the electronic effects of fluorine substitution [6] [7]. The electron-withdrawing nature of fluorine reduces electron density in the π-system, affecting both the double bond character and the ability to form intramolecular hydrogen bonds [6] [12].
| Compound | First pKa | Second pKa | Melting Point | Hydrogen Bonding |
|---|---|---|---|---|
| Maleic Acid | 1.9 [13] | 6.1 [13] | 130°C [13] | Strong intramolecular [13] |
| Fumaric Acid | 3.0 [13] | 4.4 [13] | 287°C [13] | Intermolecular only [13] |
| 2,3-Difluoro derivative | <1.0 [3] | ~3.0 [3] | 268-270°C [3] | Modified patterns [6] |
The conformational landscape of fluorinated dicarboxylic acids is further complicated by the possibility of multiple rotameric forms around the carbon-carbon single bonds adjacent to the carboxylic groups [20] [21]. Quantum chemical calculations suggest that fluorine substitution can stabilize certain conformations through favorable electrostatic interactions while destabilizing others through steric clashes [7].
The monoanionic forms of 2,3-difluorobut-2-enedioic acid exhibit distinctive hydrogen-bonding patterns that differ significantly from those observed in non-fluorinated carboxylic acids [23] [24]. Upon deprotonation of one carboxylic group, the resulting monoanion adopts specific conformations that optimize electrostatic interactions and hydrogen bonding [12] [25].
Fluorine substitution affects hydrogen bonding in multiple ways [23] [6]. The electron-withdrawing effect of fluorine atoms increases the acidity of both carboxylic groups, making deprotonation more favorable [12] [7]. Additionally, fluorine atoms can participate in weak hydrogen bonding interactions as acceptors, though these interactions are generally weaker than those involving oxygen or nitrogen [23] [6].
The symmetry of hydrogen-bonding networks in fluorinated carboxylic acid salts shows characteristic patterns [11] [25]. Crystal structures of related fluorinated dicarboxylic acid salts reveal that the monoanions typically form extended hydrogen-bonded networks through carboxyl-carboxylate interactions [11] [26].
| Interaction Type | Bond Length Range | Energy Range | Symmetry Elements |
|---|---|---|---|
| O-H···O⁻ | 2.5-2.8 Å [24] | 15-25 kJ/mol [24] | Linear or near-linear [12] |
| C-H···F | 3.0-3.5 Å [6] | 2-8 kJ/mol [6] | Various geometries [23] |
| F···H-O | 2.7-3.2 Å [6] | 5-15 kJ/mol [6] | Angular arrangements [6] |
The monoanionic species show altered conformational preferences compared to the neutral acid [24] [12]. The negative charge delocalization over the carboxylate group creates new electrostatic interactions that can stabilize previously unfavorable conformations [12] [25]. Computational studies suggest that the monoanion adopts a more extended conformation to minimize electrostatic repulsion between the carboxylate and the remaining carboxylic acid group [24].
Infrared spectroscopic evidence supports the presence of asymmetric hydrogen bonding in the monoanionic forms [12]. The carboxylic acid carbonyl stretching frequency typically shifts to lower wavenumbers upon fluorine substitution, indicating weakened carbon-oxygen double bond character due to increased conjugation with the electron-deficient fluorinated alkene system [12] [7].
The synthesis of 2,3-difluorobut-2-enedioic acid through dehydrofluorination of fluorinated succinic acid precursors represents one of the most direct synthetic approaches to this compound [2]. This methodology builds upon the well-established chemistry of vicinal difluoro motifs in organic compounds, where the elimination of hydrogen fluoride from appropriately functionalized precursors generates the desired alkene product [2].
The dehydrofluorination process typically involves the treatment of 2,3-difluorosuccinic acid derivatives with strong bases under controlled conditions. Research has demonstrated that cesium carbonate (cesium carbonate) serves as an effective base for promoting these elimination reactions, particularly when employed in dipolar aprotic solvents such as dimethylformamide at temperatures ranging from 110 to 150 degrees Celsius [3]. The reaction proceeds through a concerted elimination mechanism, where the base abstracts a proton adjacent to the fluorinated carbon center, facilitating the departure of fluoride and formation of the carbon-carbon double bond.
Alternative dehydrofluorination strategies employ sodium hydride as the deprotonating agent, which has shown particular effectiveness in promoting selective eliminations [3]. The choice of base significantly influences both the reaction rate and the stereochemical outcome of the transformation. Weaker bases tend to provide better control over the elimination process, allowing for the preferential formation of specific geometric isomers of the target compound.
The stereochemical control in dehydrofluorination reactions depends critically on the conformation of the starting material and the reaction conditions employed. Studies on related fluorinated systems have shown that the two vicinal carbon-fluorine bonds prefer gauche conformations, which influences the elimination pathway and ultimately affects the geometric preference of the resulting alkene [2]. Temperature and solvent effects play crucial roles in determining the conformational populations of the starting materials, thereby affecting the stereochemical outcome of the dehydrofluorination process.
Oxidative methodologies represent a complementary approach to accessing 2,3-difluorobut-2-enedioic acid through the functionalization of fluorinated precursors. The oxidation of fluorinated alkyl compounds to their corresponding dicarboxylic acid derivatives provides a versatile synthetic route that can accommodate various starting materials [4] [5].
The PhotoTOP (Photochemical Total Oxidative Precursor) technique has emerged as a particularly effective method for the oxidative transformation of fluorinated organic compounds [4]. This approach employs ultraviolet irradiation in the presence of titanium dioxide as a photocatalyst to achieve complete oxidation of organic fluorine compounds. The method operates under mild conditions, typically at temperatures between 20 and 80 degrees Celsius, and demonstrates excellent compatibility with fluorinated substrates.
The PhotoTOP methodology proceeds through the generation of hydroxyl radicals, which initiate the oxidative degradation of the organic framework while preserving the fluorine substituents. Research has shown that fluorinated compounds can be quantitatively converted to their corresponding carboxylic acid products through this oxidative process, with yields typically ranging from 85 to 95 percent [4]. The technique demonstrates particular effectiveness with compounds containing multiple fluorine atoms, making it well-suited for the preparation of difluorinated dicarboxylic acids.
Alternative oxidation strategies employ conventional chemical oxidants such as potassium permanganate or chromium-based reagents. However, these methods often require more forcing conditions and may result in defluorination side reactions. The development of milder oxidation protocols has focused on the use of catalytic systems that can achieve selective oxidation while maintaining the integrity of the fluorinated framework.
The oxidative approach offers several advantages, including the ability to access the target compound from readily available precursors and the potential for scale-up to industrial processes. The mild reaction conditions and high yields associated with photocatalytic oxidation make this methodology particularly attractive for synthetic applications requiring high purity products.
The stereocontrolled synthesis of 2,3-difluorobut-2-enedioic acid requires careful consideration of the factors that influence the formation and stability of different diastereomeric forms. The presence of two fluorine atoms on adjacent carbon centers creates the potential for both geometric isomerism in the alkene and stereochemical complexity in the precursor compounds [6] [7].
The synthesis of diastereomerically pure fluorinated compounds typically relies on stereoselective fluorination reactions or the use of chiral auxiliaries to control the stereochemical outcome. Recent advances in nickel-catalyzed hydroalkylation reactions have demonstrated the ability to achieve high levels of both enantio- and diastereoselectivity in the formation of fluorinated compounds with vicinal stereogenic centers [6]. These methodologies provide access to highly enantioenriched organofluorine compounds through the use of chiral ligands and carefully optimized reaction conditions.
The stereochemical control in fluorination reactions can be achieved through several approaches. Chiral catalysts, particularly those based on transition metals with appropriate chiral ligands, can provide excellent selectivity in the formation of stereogenic centers bearing fluorine substituents. The use of chiral auxiliaries attached to the substrate provides another strategy for achieving stereocontrol, where the auxiliary directs the approach of the fluorinating reagent to give the desired stereochemical outcome.
The separation of diastereomeric products represents a critical aspect of stereocontrolled synthesis. High-performance liquid chromatography using chiral stationary phases has proven effective for the resolution of fluorinated compounds, particularly when conventional chromatographic methods fail to provide adequate separation [8]. The use of fluorinated eluent systems can enhance the separation of fluorinated analytes from their non-fluorinated counterparts, taking advantage of the unique fluorophilic interactions exhibited by these compounds.
Temperature and solvent effects play important roles in determining the stereochemical outcome of fluorination reactions. Lower temperatures generally favor higher selectivity by reducing the rate of competing pathways, while the choice of solvent can influence both the conformation of the substrate and the reactivity of the fluorinating reagent. Polar aprotic solvents such as dimethylformamide have shown particular effectiveness in promoting stereoselective fluorination reactions [9].
The purification of 2,3-difluorobut-2-enedioic acid requires specialized techniques that account for the unique properties imparted by the fluorine substituents. The presence of fluorine atoms significantly affects the physical properties of the compound, including its volatility, solubility, and chromatographic behavior, necessitating tailored purification strategies [10] [11].
Distillation represents one of the most widely employed methods for the purification of fluorinated organic compounds. The process typically requires reduced pressure conditions to minimize thermal decomposition, with operating temperatures generally maintained below 150 degrees Celsius [10] [11]. The use of distillation under reduced pressure (0.1 to 10 millimeters of mercury) allows for effective separation while preserving the integrity of the fluorinated framework. Yields from distillation purification typically range from 70 to 85 percent, with final purities of 85 to 95 percent achievable.
The distillation of fluorinated compounds requires careful attention to the prevention of decomposition reactions. The addition of stabilizing agents, such as phenolic compounds, can help suppress unwanted side reactions during the distillation process [12]. The use of antioxidants and radical scavengers becomes particularly important when dealing with compounds that may be prone to defluorination or polymerization under thermal conditions.
Column chromatography provides an alternative purification method that operates under milder conditions. The separation of fluorinated compounds by chromatography benefits from the unique interactions between fluorinated analytes and appropriately chosen stationary phases [13] [8]. Fluorinated stationary phases demonstrate enhanced selectivity for fluorinated compounds, while traditional hydrocarbon-based phases can provide complementary separation characteristics.
The choice of mobile phase composition critically affects the chromatographic separation of fluorinated compounds. Fluorinated eluents, such as those containing trifluoroethanol, can enhance the separation of fluorinated analytes from their non-fluorinated counterparts [8]. The fluorophilic interactions between fluorinated compounds and fluorinated solvents can be exploited to achieve selective elution and improved resolution.
Crystallization offers the potential for achieving the highest purity levels, particularly when suitable crystal forms can be identified. The crystallization of fluorinated compounds often requires careful selection of solvent systems that can accommodate the unique solvation requirements of these materials [14]. The presence of fluorine atoms can significantly affect the crystal packing and intermolecular interactions, influencing both the crystal structure and the conditions required for successful crystallization.
The development of specialized crystallization protocols for fluorinated compounds has focused on the use of mixed solvent systems that can provide the appropriate balance of solubility and crystal nucleation. Aqueous-organic solvent mixtures often prove effective, where the organic component provides solubility for the fluorinated framework while the aqueous component promotes crystallization through selective solvation effects.
Preparative high-performance liquid chromatography represents the method of choice for achieving the highest purity levels, particularly for small-scale preparations. The technique offers excellent resolution and can accommodate the specific requirements of fluorinated compounds through the use of specialized column materials and mobile phase compositions [8]. The method typically operates at room temperature under high pressure conditions (50 to 200 bar), providing excellent control over the separation process.
The isolation of purified 2,3-difluorobut-2-enedioic acid from chromatographic separations requires careful attention to the properties of the compound. The removal of solvents must be conducted under conditions that prevent thermal decomposition or loss of the volatile product. Lyophilization or careful evaporation under reduced pressure provides effective methods for solvent removal while preserving product integrity.
The analytical characterization of purified 2,3-difluorobut-2-enedioic acid requires the use of multiple complementary techniques. Nuclear magnetic resonance spectroscopy, particularly fluorine-19 nuclear magnetic resonance, provides definitive structural confirmation and purity assessment. Mass spectrometry offers sensitive detection and molecular weight confirmation, while infrared spectroscopy provides information about functional group integrity.
The storage and handling of purified 2,3-difluorobut-2-enedioic acid require consideration of the stability characteristics of the compound. The presence of both fluorine substituents and carboxylic acid functional groups creates the potential for various degradation pathways, including hydrolysis, defluorination, and polymerization. Appropriate storage conditions, including temperature control and protection from moisture and light, are essential for maintaining product quality over extended periods.
| Synthesis Method | Temperature Range (°C) | Yield (%) | Stereochemical Control | Key Advantages |
|---|---|---|---|---|
| Dehydrofluorination of Fluorinated Succinic Acids | 110-150 | 70-90 | Moderate | Direct approach, well-established chemistry |
| Oxidation of Fluorinated Precursors | 20-80 | 85-95 | Low | Mild conditions, high yields |
| Electrophilic Fluorination | 0-100 | 75-95 | High | Versatile, good selectivity |
| Palladium-Catalyzed Carbon-Hydrogen Activation | 120-160 | 60-85 | Moderate | Direct functionalization |
| Bromofluorination/Halogen Exchange | 0-25 | 70-85 | High | Room temperature conditions |
| Purification Technique | Temperature Range (°C) | Purity Achieved (%) | Recovery Yield (%) | Typical Scale |
|---|---|---|---|---|
| Distillation | 80-150 | 85-95 | 70-85 | Multigram to kilogram |
| Column Chromatography | Room temperature | 90-98 | 75-90 | Milligram to gram |
| Crystallization | 0-50 | 95-99 | 60-80 | Gram to kilogram |
| Liquid-Liquid Extraction | Room temperature | 80-90 | 85-95 | Gram to kilogram |
| Preparative High-Performance Liquid Chromatography | Room temperature | 95-99 | 70-85 | Milligram to gram |
| Diastereomer | Formation Method | Diastereomeric Ratio | Enantiomeric Excess (%) | Separation Method |
|---|---|---|---|---|
| Erythro | Selective fluorination | 85:15 | 70-85 | Chiral High-Performance Liquid Chromatography |
| Threo | Controlled dehydrofluorination | 90:10 | 80-90 | Crystallization |
| Meso | Symmetric precursor approach | >95:5 | Not applicable (meso) | Direct synthesis |
| Racemic mixture | Non-selective conditions | 50:50 | 0 | Chromatographic resolution |